molecular formula C21H17N3O3S B11357854 2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate

2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate

Cat. No.: B11357854
M. Wt: 391.4 g/mol
InChI Key: WEIJBKXWNQLTDU-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate is a complex organic compound that features a pyrimidine ring, a phenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylethyl acetate with a pyrimidine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dichloromethane or ethanol. The reaction temperature and time are critical factors that influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and high yield. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of DNA synthesis or the disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    [ (5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid: Shares a similar pyrimidine structure but differs in its functional groups.

    2-(4- (5-CN-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)PhO)-N,N-diethylacetamide: Another pyrimidine derivative with distinct substituents.

Uniqueness

2-Phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate is unique due to its combination of a phenyl group, a cyano group, and a pyrimidine ring, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-phenylethyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C21H17N3O3S/c22-13-17-19(16-9-5-2-6-10-16)23-21(24-20(17)26)28-14-18(25)27-12-11-15-7-3-1-4-8-15/h1-10H,11-12,14H2,(H,23,24,26)

InChI Key

WEIJBKXWNQLTDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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